molecular formula C18H16N2O5 B2467008 2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide CAS No. 2034352-46-8

2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide

Cat. No.: B2467008
CAS No.: 2034352-46-8
M. Wt: 340.335
InChI Key: KLTKOMFVMGEECG-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide is a complex organic compound that features a benzodioxole ring and a furo[2,3-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole ring through cyclization reactions. Subsequent steps involve the introduction of the furo[2,3-c]pyridine moiety and the acetamide group under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the scaling up of reactions in large reactors. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and furo[2,3-c]pyridine moieties can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide stands out due to its unique combination of the benzodioxole and furo[2,3-c]pyridine moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-16(10-12-1-2-14-15(9-12)25-11-24-14)19-5-7-20-6-3-13-4-8-23-17(13)18(20)22/h1-4,6,8-9H,5,7,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKOMFVMGEECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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